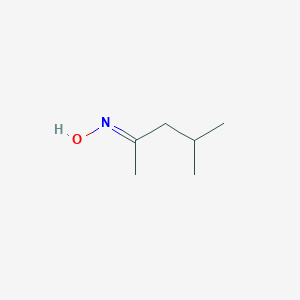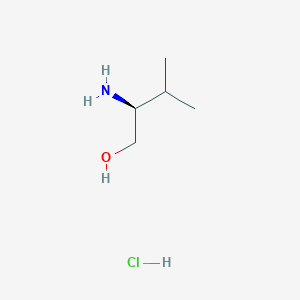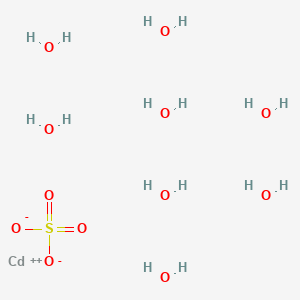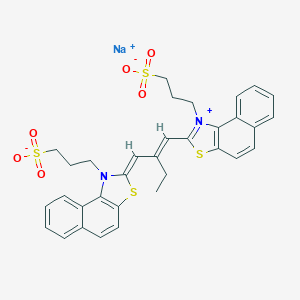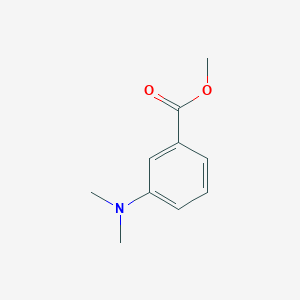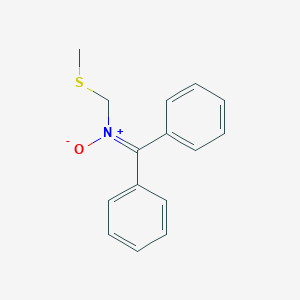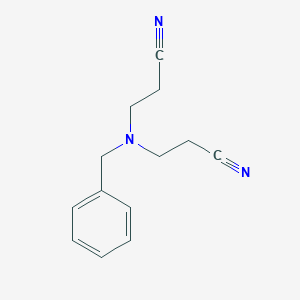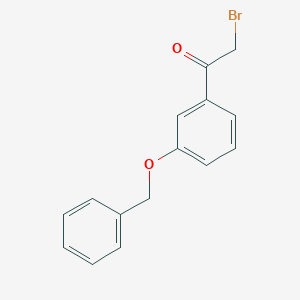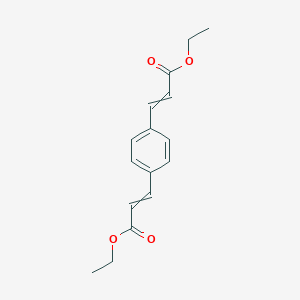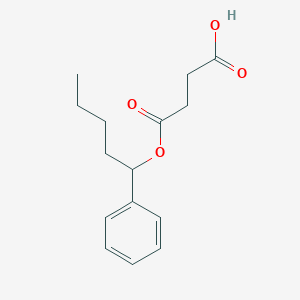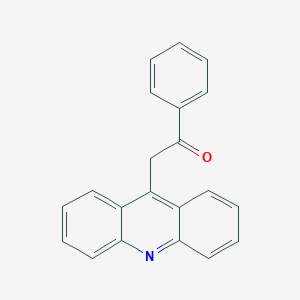
2-Acridin-9-yl-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acridin-9-yl-1-phenylethanone, also known as acridinyl phenylethanone, is a synthetic organic compound that belongs to the acridine family. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Mécanisme D'action
The mechanism of action of 2-Acridin-9-yl-1-phenylethanone is not fully understood, but it is believed to involve the intercalation of the acridine moiety into the DNA helix, leading to the disruption of DNA replication and transcription. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Acridin-9-yl-1-phenylethanone can induce DNA damage and inhibit cell proliferation in cancer cells. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains. In addition, 2-Acridin-9-yl-1-phenylethanone has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-Acridin-9-yl-1-phenylethanone is its fluorescent properties, which make it a useful tool for the detection of DNA and RNA. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, particularly at high concentrations. Researchers must take precautions when handling this compound and use appropriate safety measures.
Orientations Futures
There are several potential future directions for research on 2-Acridin-9-yl-1-phenylethanone. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the product. Another area of interest is the exploration of the potential applications of this compound in the treatment of various diseases, particularly cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-Acridin-9-yl-1-phenylethanone involves the condensation reaction between acridine and acetophenone in the presence of a strong base such as potassium hydroxide. This reaction results in the formation of a yellow crystalline solid that can be purified through recrystallization. The yield of this reaction is typically around 50%, and the purity of the product can be confirmed through various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
2-Acridin-9-yl-1-phenylethanone has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of biochemistry, where it has been used as a fluorescent probe for the detection of DNA and RNA. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Propriétés
Numéro CAS |
15539-52-3 |
|---|---|
Nom du produit |
2-Acridin-9-yl-1-phenylethanone |
Formule moléculaire |
C21H15NO |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2-acridin-9-yl-1-phenylethanone |
InChI |
InChI=1S/C21H15NO/c23-21(15-8-2-1-3-9-15)14-18-16-10-4-6-12-19(16)22-20-13-7-5-11-17(18)20/h1-13H,14H2 |
Clé InChI |
WPMASNKNIMSMKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2=C3C=CC=CC3=NC4=CC=CC=C42 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



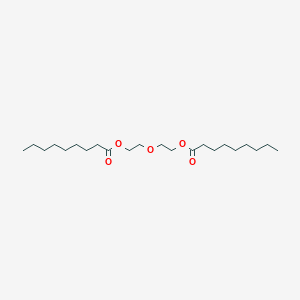
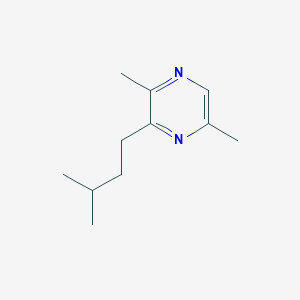
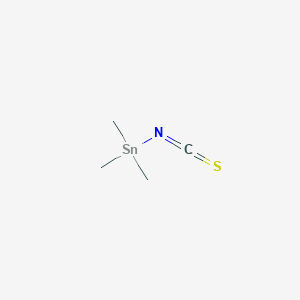
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)
